N-(3,5-dichlorophenyl)-3-phenylbutanamide
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Overview
Description
N-(3,5-dichlorophenyl)-3-phenylbutanamide is an organic compound characterized by the presence of a dichlorophenyl group and a phenylbutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-3-phenylbutanamide typically involves the reaction of 3,5-dichloroaniline with 3-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions, usually at room temperature or slightly elevated temperatures, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylbutanamides.
Scientific Research Applications
N-(3,5-dichlorophenyl)-3-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular processes by binding to enzymes or receptors, leading to altered cellular functions. For example, it may inhibit enzyme activity or interfere with signal transduction pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)succinimide: An agricultural fungicide with nephrotoxic potential.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound affecting Mycobacterium tuberculosis energetics.
Uniqueness
N-(3,5-dichlorophenyl)-3-phenylbutanamide stands out due to its unique combination of a dichlorophenyl group and a phenylbutanamide structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15Cl2NO |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-3-phenylbutanamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-11(12-5-3-2-4-6-12)7-16(20)19-15-9-13(17)8-14(18)10-15/h2-6,8-11H,7H2,1H3,(H,19,20) |
InChI Key |
KDTKUGITHVKHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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